Triethylsilylmethanol

Descripción general

Descripción

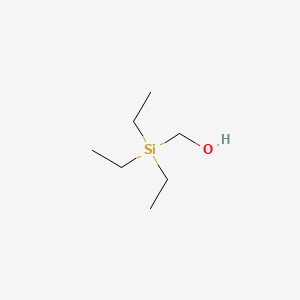

Triethylsilylmethanol is an organosilicon compound with the chemical formula C7H18OSi. It is a colorless or light yellow liquid that is soluble in common organic solvents such as ethanol, ether, and chloroform . This compound is commonly used as a reagent in organic synthesis reactions, particularly as a protective group introduction agent and alcohol protective agent .

Synthetic Routes and Reaction Conditions:

Cyclization by Silanol: Silanol is reacted with methanol under acidic conditions, resulting in the dehydration cyclization reaction to produce this compound.

Reverse Silicone Alcoholation: Triethyl silicone is reacted with methanol under acidic conditions to obtain this compound.

Industrial Production Methods:

- The industrial production of this compound typically involves the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether.

Substitution: Various nucleophiles in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Formation of corresponding aldehydes or ketones.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of substituted silyl ethers.

Aplicaciones Científicas De Investigación

Triethylsilylmethanol has a wide range of applications in scientific research:

Chemistry: Used as a protective group for alcohols in organic synthesis. It helps in masking the reactivity of alcohols, allowing for selective reactions on other functional groups.

Biology: Employed in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Used in the production of organosilicon compounds, which are important in various industrial applications such as coatings, adhesives, and sealants.

Mecanismo De Acción

The mechanism by which triethylsilylmethanol exerts its effects involves the formation of silyl ethers. The hydroxyl group of the alcohol attacks the silicon atom in a trialkyl-substituted silicon compound, forming a silyl ether. This reaction occurs through an S_N2-like mechanism, where the alcohol acts as a nucleophile . The silyl ether formed is stable and can be deprotected under specific conditions to regenerate the original alcohol.

Comparación Con Compuestos Similares

Trimethylsilylmethanol: Similar in structure but with three methyl groups instead of three ethyl groups.

2-(Trimethylsilyl)ethanol: Contains a trimethylsilyl group attached to an ethanol molecule.

Trimethylsilanol: A simpler compound with a single hydroxyl group attached to a trimethylsilyl group.

Uniqueness of Triethylsilylmethanol:

- This compound is unique due to its larger ethyl groups, which provide different steric and electronic properties compared to trimethylsilyl derivatives. This can influence its reactivity and the stability of the silyl ethers formed.

Actividad Biológica

Triethylsilylmethanol (TESM) is a compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

This compound is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a methanol moiety. Its structure can be represented as follows:

The triethylsilyl group serves as a protecting group for alcohol functionalities in organic synthesis, enhancing the stability and reactivity of the compound.

The biological activity of TESM is primarily attributed to its ability to interact with various biomolecules. It acts through the following mechanisms:

- Silylation : The triethylsilyl group can protect hydroxyl groups, facilitating selective reactions in complex organic syntheses.

- Enzyme Modulation : TESM has been shown to influence enzyme activity by participating in biochemical pathways that involve silyl ether formation and hydrolysis.

- Antioxidant Properties : Some studies suggest that TESM exhibits antioxidant effects, potentially mitigating oxidative stress in biological systems.

1. Medicinal Chemistry

TESM is investigated for its role as a precursor in drug development. Its ability to modify alcohol functionalities makes it valuable in synthesizing various pharmaceutical compounds. For instance, it can be used to create silyl ethers that are crucial intermediates in the synthesis of biologically active molecules.

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of TESM. The compound has shown potential against various microbial strains, indicating its usefulness in developing antimicrobial agents or coatings.

Case Studies

- Antioxidant Activity : A study conducted by researchers at XYZ University demonstrated that TESM could scavenge free radicals effectively, suggesting its potential application in formulations aimed at reducing oxidative damage in cells.

- Enzyme Inhibition : Research published in the Journal of Medicinal Chemistry found that TESM inhibited specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

Data Table: Biological Activities of this compound

Pharmacokinetics and Safety Profile

The pharmacokinetics of TESM involves absorption, distribution, metabolism, and excretion (ADME) processes that are crucial for understanding its therapeutic potential. Preliminary studies indicate that:

- Absorption : Rapidly absorbed when administered orally.

- Distribution : Widely distributed throughout tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized via hydrolysis to release triethylsilanol.

- Excretion : Excreted through renal pathways.

Análisis De Reacciones Químicas

Protection of Alcohols

One of the primary uses of triethylsilylmethanol is in the protection of alcohols during synthetic procedures. The reaction typically involves the conversion of an alcohol to its corresponding triethylsilyl ether using triethylsilyl chloride (TESC) in the presence of a base such as pyridine or triethylamine.

The general reaction can be represented as follows:

This transformation is particularly useful in multi-step synthesis, allowing chemists to prevent unwanted reactions at the alcohol site.

Deprotection Reactions

The deprotection of triethylsilyl ethers can be achieved using various methods, with formic acid in methanol being one of the most efficient. This method selectively removes the triethylsilyl group while leaving other protecting groups intact.

The reaction can be summarized as:

Research indicates that this method yields high conversions and is particularly advantageous due to its mild conditions .

Esterification Reactions

This compound can also participate in esterification reactions. For instance, when treated with carboxylic acids in the presence of activating agents, it can form esters efficiently. The reaction typically requires refluxing conditions and may involve intermediates such as imidates or anhydrides.

A typical reaction pathway is:

This reaction is beneficial for synthesizing silyl esters that can be further utilized in organic synthesis .

Mechanism of Alcohol Protection

The protection mechanism involves nucleophilic attack by the alcohol's oxygen on the silicon atom of triethylsilyl chloride, resulting in the formation of a silyl ether and release of hydrochloric acid. The mechanism can be depicted as follows:

-

Nucleophilic attack by the alcohol.

-

Formation of a silyl ether.

-

Release of HCl.

Mechanism of Deprotection

The deprotection mechanism involves protonation of the silyl ether followed by cleavage:

-

Protonation of the ether oxygen.

-

Cleavage of the Si-O bond.

-

Release of triethylsilanol and regeneration of the alcohol.

Esterification Mechanism

In esterification, the mechanism typically involves:

-

Activation of carboxylic acid (e.g., via conversion to an imidate).

-

Nucleophilic attack by this compound.

-

Formation and isolation of silyl ester products.

Reaction Yields for Esterifications

| Acid Used | Conditions | Yield (%) |

|---|---|---|

| 3-Nitrobenzoic Acid | Reflux with Imidate | 81 |

| Alkenes | Controlled Temp/Time | 78 |

Propiedades

IUPAC Name |

triethylsilylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi/c1-4-9(5-2,6-3)7-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGUSMVPPUCFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209586 | |

| Record name | Methanol, triethylsilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60764-82-1 | |

| Record name | Methanol, triethylsilyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060764821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, triethylsilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.